BAL-30072

Antibacterial activity MIC determination Multidrug-resistant Gram-negative pathogens

Researchers facing metallo-β-lactamase (MBL)-driven resistance find conventional monobactams (e.g., aztreonam) ineffective. BAL-30072, a siderophore-monosulfactam conjugate, overcomes this via active iron-transporter-mediated uptake and inherent MBL stability. - MIC₉₀ of 4 µg/mL for MDR Acinetobacter spp. and 8 µg/mL for MDR P. aeruginosa, where meropenem MIC₉₀ exceeds 32 µg/mL. - Retains bactericidal activity against MBL-producing strains; ≥4-fold MIC reduction when combined with meropenem or colistin. Supplied as >98% pure solid; custom synthesis and bulk quantities available upon request.

Molecular Formula C16H18N6O10S2
Molecular Weight 518.5 g/mol
CAS No. 941285-15-0
Cat. No. B605906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAL-30072
CAS941285-15-0
SynonymsBAL30072;  BAL 30072;  BAL-30072;  UNII-LY97ZJM4QX; 
Molecular FormulaC16H18N6O10S2
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N)C
InChIInChI=1S/C16H18N6O10S2/c1-16(2)12(14(26)22(16)32-34(28,29)30)19-13(25)11(8-6-33-15(17)18-8)20-31-5-7-3-9(23)10(24)4-21(7)27/h3-4,6,12,24,27H,5H2,1-2H3,(H2,17,18)(H,19,25)(H,28,29,30)/b20-11-/t12-/m1/s1
InChIKeyKLFSEZJCLYBFKQ-WXYNYTDUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAL-30072: Siderophore-Monosulfactam Antibiotic


BAL-30072 is an investigational monocyclic β-lactam antibiotic belonging to the monosulfactam (sulfactam) class. Its structural design incorporates an iron-chelating dihydroxypyridone siderophore moiety conjugated to a monobactam core derived from tigemonam [1]. This siderophore component enables BAL-30072 to exploit bacterial iron uptake systems for enhanced periplasmic entry via a 'Trojan horse' mechanism, distinguishing it mechanistically from conventional β-lactams that rely solely on passive porin diffusion [2]. The compound was developed by Basilea Pharmaceutica and advanced to Phase I clinical evaluation, with a BARDA contract of up to USD 89 million awarded for its development targeting severe infections such as nosocomial pneumonia caused by multidrug-resistant Gram-negative bacteria [3].

1
Siderophore-conjugated monosulfactam probe for Gram-negative research.
Exploits TonB-dependent iron uptake for periplasmic entry.
2
Antimicrobial screening context for multidrug-resistant (MDR) isolates.
Supports screening against carbapenem-resistant and MBL-producing strains.
3
Mechanism-of-action studies distinct from conventional monobactams.
Multi-PBP targeting and receptor-mediated uptake pharmacology.

BAL-30072 Uniqueness vs. Conventional Monobactams


Conventional monobactams such as aztreonam are inactivated by metallo-β-lactamases (MBLs) and exhibit variable outer membrane penetration that limits their efficacy against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa [1]. BAL-30072 was designed to overcome both limitations: its siderophore-conjugated structure enables active iron-transporter-mediated uptake, bypassing porin-dependent entry restrictions, while its monosulfactam core confers inherent stability against class B metallo-β-lactamases [2]. Consequently, BAL-30072 retains bactericidal activity against MBL-producing strains where aztreonam and other β-lactams fail entirely, making it unsuitable for generic substitution in experiments involving metallo-β-lactamase-expressing or multidrug-resistant isolates [3].

Context
BAL-30072
Conventional β-Lactams
MBL Stability
Reported stability; retains bactericidal activity.
Inactivated or resistant (e.g., aztreonam, meropenem).
Uptake Route
TonB-dependent receptor-mediated (active entry).
Passive porin diffusion; entry may be restricted in MDR strains.
PBP Inhibition
PBP 1a/1b + PBP 3; induces spheroplasting and lysis.
PBP 3-selective; induces filamentation (e.g., aztreonam).

BAL-30072 vs. Comparators: Key Evidence


Greater Potency vs. Meropenem in MDR Pathogens

BAL-30072 demonstrates significantly greater potency than meropenem against multidrug-resistant (MDR) isolates. Against a collection of MDR Acinetobacter spp., the MIC90 of BAL-30072 was 4 μg/mL, compared with meropenem MIC90 >32 μg/mL for the same isolates [1]. Against MDR P. aeruginosa, the MIC90 of BAL-30072 was 8 μg/mL, whereas meropenem MIC90 again exceeded 32 μg/mL [1]. In a contemporary surveillance study of clinical isolates from New York City hospitals, BAL-30072 was the most active β-lactam tested against P. aeruginosa (MIC50/90, 0.25/1 μg/mL) [2].

Potency vs Meropenem
Head-to-head
MIC90 4–8 μg/mL
Meropenem MIC90 >32 μg/mL
Supports antimicrobial screening context against MDR isolates.
MDR Acinetobacter spp. / P. aeruginosa (CLSI agar dilution).
Antibacterial activity MIC determination Multidrug-resistant Gram-negative pathogens

Metallo-β-Lactamase Stability Advantage

BAL-30072 exhibits negligible hydrolysis by class B metallo-β-lactamases (MBLs), conferring bactericidal activity against MBL-producing strains. In enzymatic hydrolysis assays, BAL-30072 was hydrolyzed only very slowly, if at all, by class B metallo-β-lactamases [1]. In bacteriological testing, BAL-30072 retained bactericidal activity against both Acinetobacter spp. and P. aeruginosa strains that produced metallo-β-lactamases, whereas these same enzymes conferred resistance to all other β-lactams tested, including aztreonam [1]. This property is attributed to the inherent stability of the monosulfactam scaffold to MBL-mediated hydrolysis [2].

MBL Stability
Head-to-head
BAL-30072 Bactericidal; very slow hydrolysis
Aztreonam Resistant; no activity
Retains activity against MBL-producing strains.
Enzymatic hydrolysis and time-kill assays.
β-Lactamase stability Metallo-β-lactamase MBL-producing isolates

Broader PBP Targeting Than Aztreonam

Unlike conventional monobactams such as aztreonam, which target PBP 3 selectively, BAL-30072 inhibits the bifunctional penicillin-binding proteins PBP 1a and PBP 1b in addition to its high affinity for PBP 3 [1]. This expanded PBP inhibition profile produces a distinct morphological effect: BAL-30072 triggers spheroplasting and lysis of Escherichia coli rather than the extensive filamentation characteristic of PBP 3-selective inhibitors such as aztreonam [1]. The inhibition of PBP 1a and PBP 1b contributes to the compound's rapid bactericidal kinetics.

PBP Inhibition Profile
Head-to-head
Multi-PBP targeting
PBP 1a/1b + PBP 3
Distinct bactericidal morphology pathway.
Spheroplasting/lysis vs filamentation (E. coli model).
Penicillin-binding protein PBP inhibition Bactericidal mechanism

Iron-Transporter-Dependent Uptake Mechanism

BAL-30072 exploits specific TonB-dependent outer membrane receptors for cellular entry. In A. baumannii, deletion of the piuA or pirA receptor genes resulted in a 4- to 8-fold decrease in susceptibility to BAL-30072, whereas overexpression of these receptors in heterologous P. aeruginosa hosts increased susceptibility by 4- to 32-fold [1]. In P. aeruginosa PAO1, a fecA or fecI mutant exhibited hypersusceptibility to BAL-30072 (MIC < 0.06 μg/mL), while overexpression of either FecI or FecA increased the MIC 8- to 16-fold [2]. This receptor dependency is not shared by aztreonam or other conventional β-lactams that enter via passive porin diffusion.

Uptake Mechanism
Class-level
TonB-dependent receptors
PiuA/PirA, FecIRA system
Validated receptor-mediated entry pathway context.
4- to 32-fold susceptibility shifts with receptor modulation.
Siderophore uptake TonB-dependent receptors PiuA/PirA receptors

BAL-30072 Research & Industrial Applications


Susceptibility Testing for Carbapenem/MBL-Resistant Strains

BAL-30072 should be prioritized for antimicrobial susceptibility testing against clinical or laboratory isolates of A. baumannii and P. aeruginosa that are confirmed carbapenem-resistant or metallo-β-lactamase producers. With MIC90 values of 4 μg/mL for MDR Acinetobacter spp. and 8 μg/mL for MDR P. aeruginosa—versus meropenem MIC90 >32 μg/mL against the same isolates [1]—and bactericidal activity retained against MBL-producing strains where aztreonam fails [1], BAL-30072 provides a reference siderophore-monobactam comparator for resistance surveillance panels and novel antibiotic benchmarking.

Siderophore Uptake & TonB Receptor Pharmacology

BAL-30072 serves as a validated probe compound for investigating iron-transporter-mediated antibiotic entry in Gram-negative bacteria. The compound's uptake has been definitively linked to the TonB-dependent receptors PiuA and PirA in A. baumannii (4- to 8-fold susceptibility reduction upon deletion) [1] and the FecIRA system in P. aeruginosa (MIC < 0.06 μg/mL in fec mutants) [2]. Researchers studying siderophore-drug conjugate design, receptor-ligand interactions, or iron-uptake pathway exploitation should select BAL-30072 for comparative receptor-binding and uptake kinetics experiments.

Synergy Screening with Carbapenems or Colistin

BAL-30072 demonstrates synergistic or additive activity when combined with meropenem or colistin, making it suitable for combination therapy screening protocols. In vitro studies showed that combining BAL-30072 with meropenem resulted in a ≥4-fold decrease in the BAL30072 MIC90 for both A. baumannii and K. pneumoniae [1]. Additionally, for isolates with BAL30072 MIC > 4 μg/mL, addition of sub-MIC colistin resulted in a four-fold MIC decrease in 44% of P. aeruginosa and 82% of A. baumannii isolates [1]. These data support the use of BAL-30072 in checkerboard assays and time-kill synergy studies evaluating siderophore-conjugate combinations.

Application
Selection Property
Validation Focus
Carbapenem-resistant / MBL-producing Gram-negative screening
Antimicrobial screening context
MIC and strain-panel endpoints
Siderophore uptake & TonB receptor pharmacology
Uptake mechanism review
Receptor-binding and susceptibility shift assays
Combination screening with carbapenems or colistin
Combination assay context
Checkerboard and time-kill synergy endpoints

Technical Documentation Hub

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43 linked technical documents
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